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MK-7845 covalent inhibition of SARS-CoV-2 Mpro

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Compound of Interest					
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An In-depth Technical Guide on the Covalent Inhibition of SARS-CoV-2 Mpro by MK-7845

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A prime target for antiviral drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[1][2] Its unique cleavage site, which recognizes a glutamine residue at the P1 position, is not utilized by human proteases, making it an attractive and specific target for inhibition.[1][3] MK-7845 is an experimental, orally bioavailable antiviral medication that functions as a reversible covalent inhibitor of SARS-CoV-2 Mpro.[1][3][4] This technical guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental evaluation of MK-7845.

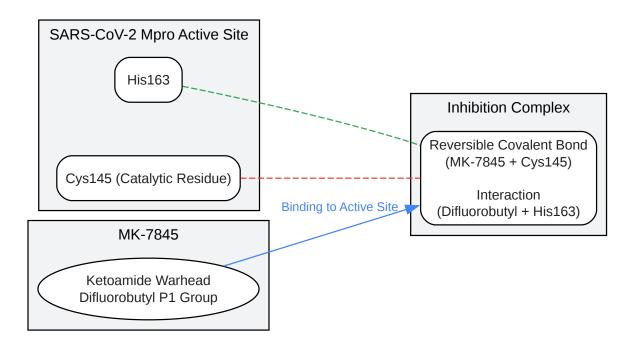
Mechanism of Covalent Inhibition

MK-7845 is a ketoamide-based protease inhibitor that demonstrates a unique mechanism of action.[5] Unlike many other covalent Mpro inhibitors that utilize an amide group to mimic the P1 glutamine residue, **MK-7845** incorporates a distinctive difluorobutyl substituent at this position.[1][2][3]



Structural and biochemical analyses have revealed that this difluoroalkyl group interacts with the His163 residue within the active site of the Mpro.[1][2][3] This interaction is crucial for the binding and subsequent inhibition of the enzyme. The ketoamide warhead of **MK-7845** forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, effectively blocking its proteolytic activity and halting the viral replication cycle.

Below is a diagram illustrating the proposed mechanism of covalent inhibition of SARS-CoV-2 Mpro by **MK-7845**.



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Caption: Covalent inhibition of SARS-CoV-2 Mpro by MK-7845.

Quantitative In Vitro Activity

MK-7845 has demonstrated potent in vitro activity against a range of coronaviruses, including multiple subvariants of SARS-CoV-2 and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[1][5][6][7][8] Its efficacy has been evaluated through various biochemical and cell-based assays.

Biochemical and Cellular Antiviral Activity



The following table summarizes the key in vitro activity metrics for **MK-7845** and comparator compounds.

Assay Type	Virus/Enzym e	Cell Line	MK-7845	Nirmatrelvir	Remdesivir
Biochemical IC50 (nM)	SARS-CoV-2 3CLpro	-	8.7[2][4]	20.3	-
SARS-CoV-1 3CLpro	-	19.2	20.3	-	
Replicon EC50 (nM)	SARS-CoV-2	A549	15	-	-
MERS-CoV	A549	270	-	-	
Antiviral IC50 (nM)	SARS-CoV-2 Omicron Subvariants	Vero E6+TMPRSS 2	80 - 300	-	-
Antiviral EC50 (nM)	hCoV-OC43	Huh7	370	-	-
hCoV-229E	Huh7	3150	-	-	_
Live SARS- CoV-2	Vero E6+TMPRSS 2	140	-	-	_
Live MERS- CoV	Vero E6+TMPRSS 2	390	-	-	
Cytotoxicity CC50 (nM)	-	Vero E6+TMPRSS 2	>100,000	>100,000	20,000

In Vivo Efficacy



The antiviral efficacy of **MK-7845** has been evaluated in transgenic mouse models of SARS-CoV-2 and MERS-CoV infection. Oral administration of **MK-7845** resulted in a significant reduction in viral loads in the lungs of infected mice.[1][5][6][7][8]

Viral Load Reduction in Mouse Models

The table below presents the in vivo efficacy data for **MK-7845** in K18-hACE2 mice infected with SARS-CoV-2 and K18-hDDP4 mice infected with MERS-CoV.

Virus	Mouse Model	Treatment Regimen	Viral Load Reduction (log10)
SARS-CoV-2	K18-hACE2	100 mg/kg, 250 mg/kg, 500 mg/kg (prophylactic and therapeutic)	>6
MERS-CoV	K18-hDDP4	-	>6

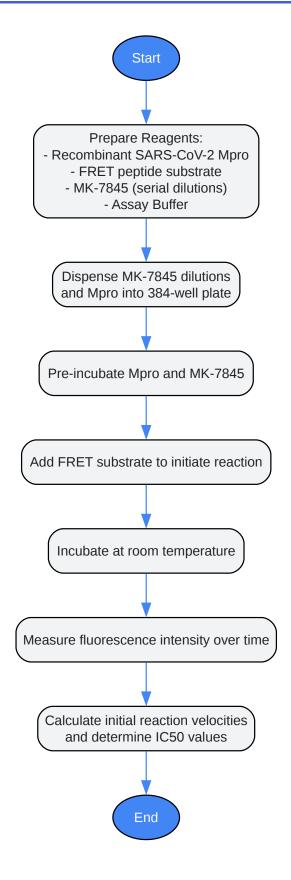
Experimental Protocols

This section provides an overview of the methodologies used in the key experiments for the evaluation of **MK-7845**.

SARS-CoV-2 Mpro Biochemical Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant SARS-CoV-2 Mpro.





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Caption: Workflow for a FRET-based Mpro inhibition assay.



Protocol:

- Reagent Preparation: Recombinant SARS-CoV-2 3CLpro is purified. A quenched fluorescence resonance energy transfer (FRET) peptide substrate, based on the nsp4/nsp5 cleavage sequence, is synthesized.[9] MK-7845 is serially diluted in DMSO.
- Assay Plate Preparation: The assay is performed in 384-well plates. MK-7845 dilutions are dispensed into the wells.
- Enzyme Addition: A solution of recombinant 3CLpro is added to each well containing the inhibitor.
- Pre-incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: The FRET substrate is added to all wells to start the enzymatic reaction.
- Fluorescence Reading: The fluorescence intensity is measured kinetically using a plate reader (e.g., Pherastar MultiLabel Reader at Ex495, Em520).[9]
- Data Analysis: The initial reaction velocities are calculated from the fluorescence kinetic data.
 The IC50 values are determined by fitting the dose-response curves to the data.

Cell-Based Antiviral Assays

These assays determine the potency of the inhibitor in a cellular context, measuring its ability to inhibit viral replication in cultured cells.

- 1. Antiviral Cytopathic Effect (CPE) Assay:
- Cell Seeding: Huh7 cells are seeded in 384-well plates.[5][9]
- Compound Addition: Serial dilutions of MK-7845 are added to the cells.
- Viral Infection: Cells are infected with hCoV-229E or hCoV-OC43.
- Incubation: Plates are incubated for 72 hours at 37°C and 5% CO2.



- Viability Measurement: Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo). The EC50 (half-maximal effective concentration) is calculated based on the inhibition of virus-induced cell death.
- 2. Replicon-Based Screening Assay:
- Compound Plating: **MK-7845** is dispensed into 384-well plates using an acoustic dispenser. [5]
- Cell Electroporation and Seeding: A549 cells are electroporated with SARS-CoV-2 or MERS-CoV replicon RNA and then seeded into the assay plates.[5]
- Incubation: Cells are incubated with the compound for approximately 40 hours.[5]
- Reporter Gene Measurement: The replicon often contains a reporter gene (e.g., GFP). The number of reporter-positive cells is quantified using an automated scanner.[5]
- Data Analysis: The EC50 value is determined from the dose-response curve of reporter gene expression inhibition.

In Vivo Efficacy Studies in Mouse Models

These studies assess the therapeutic and prophylactic efficacy of the antiviral compound in a living organism.

Protocol Overview:

- Animal Model: Transgenic K18-hACE2 mice (for SARS-CoV-2) or K18-hDDP4 mice (for MERS-CoV) are used.[5][6]
- Compound Administration: **MK-7845** is administered orally (e.g., at doses of 100, 250, and 500 mg/kg) at specified times relative to infection (e.g., 1 hour prior for prophylaxis, or 4 and 12 hours post-infection for therapeutic evaluation).[5][6]
- Viral Challenge: Mice are intranasally infected with a specified dose of SARS-CoV-2 or MERS-CoV.[6]
- Monitoring: Animals are monitored for clinical signs of disease.



- Endpoint Analysis: At a predetermined time point (e.g., 3 days post-infection), mice are euthanized, and lung tissues are collected.[6]
- Viral Titer Quantification: Viral loads in the lung homogenates are quantified using methods such as TCID50 (50% tissue culture infectious dose) assays, plaque assays, and RT-qPCR.
 [6]

Conclusion

MK-7845 is a potent, orally bioavailable, reversible covalent inhibitor of SARS-CoV-2 Mpro with a novel difluorobutyl P1 substituent. It demonstrates robust in vitro activity against a broad range of coronaviruses and significant in vivo efficacy in animal models of SARS-CoV-2 and MERS-CoV infection. The favorable pharmacokinetic properties of MK-7845, which do not require boosting, make it a promising candidate for further clinical development as a treatment for COVID-19 and potentially future coronavirus outbreaks.[5][7] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug developers in the field of antiviral therapeutics.

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